molecular formula C22H28N6O B4552597 1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B4552597
M. Wt: 392.5 g/mol
InChI Key: MKIRXECTMWGFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C22H28N6O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-morpholinyl)propyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is 392.23245954 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Benzimidazolyl-1,3,5-triazine and pyrimidine derivatives, including those with morpholino groups, have demonstrated significant antitumor activities against human cancer cell lines and murine leukemia cell lines. The presence of benzimidazolyl and morpholino groups as substituents on these rings contributes to their antitumor properties, with certain derivatives exhibiting potent antitumor activity without significant aromatase inhibitory activity (Matsuno et al., 2000).

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Novel analogues of the pan class I PI3K inhibitor ZSTK474, with morpholino groups, have been developed, showing enhanced potency against PI3K enzymes and significant in vivo antitumor efficacy. The structural modifications, particularly substitution at specific positions of the benzimidazole ring, have been crucial for increasing the potency of these derivatives (Rewcastle et al., 2011).

Antimicrobial Agents

Compounds incorporating thiophene moieties with morpholino and other groups have been synthesized and found to exhibit potent antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential utility of such derivatives as antimicrobial agents (Mabkhot et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholino groups, have been studied for their corrosion inhibition properties on steel in hydrochloric acid. These compounds have shown significant inhibitory action, suggesting their potential application in protecting metal surfaces from corrosion (Yadav et al., 2016).

Properties

IUPAC Name

4-[3-[3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-2-8-21-20(7-1)24-22-27(11-5-10-25-12-14-29-15-13-25)17-26(18-28(21)22)16-19-6-3-4-9-23-19/h1-4,6-9H,5,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIRXECTMWGFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 3
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 4
Reactant of Route 4
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 5
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 6
Reactant of Route 6
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.